2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid
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Overview
Description
“2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid” is a chemical compound with the molecular formula C14H12FNO4S and a molecular weight of 309.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a sulfonyl group, an amino group, and a phenylacetic acid group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.31 . The storage temperature is 28°C .Scientific Research Applications
Synthesis and Modification in Carbohydrate Chemistry
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid, through its derivative forms, plays a significant role in the field of carbohydrate chemistry. The research demonstrates the use of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups during synthesis, highlighting its stability under certain conditions and its successful application in constructing complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Advancements in Synthesis of Sulfonyl Fluorides
The compound's derivatives have also contributed to advancements in the synthesis of sulfonyl fluorides. A novel method involving visible-light-mediated decarboxylative fluorosulfonylethylation has been developed, proving beneficial for modifying natural products like amino acids and peptides and expanding the sulfonyl fluoride compound libraries (Xu et al., 2019).
Microbial Studies and Antibacterial Activities
Derivatives of 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid have shown significant microbial and antibacterial activities. The synthesis of (4-oxo-thiazolidinyl)sulfonamides and their observed antibacterial and antifungal activities demonstrate the potential of these compounds in pharmaceutical research (Patel et al., 2010).
Inhibitory Activities in Drug Discovery
The research also extends to the study of phenylacetic acid derivatives containing sulfonamide moiety and their inhibitory activities. The findings show that while most target molecules exhibit weak relative peroxisome proliferator-activated receptor (PPAR) activation activities, a few compounds stand out as potent leading compounds for antidiabetic drugs (Yang et al., 2012).
Synthesis of Polymers and Catalysis
The compound is also integral in the synthesis of polymers and catalysis. The preparation of carboxylated poly(ether sulfone)s and their use as novel acid magnetic catalysts for specific reactions are notable examples. These studies showcase the compound's versatility and potential in material science and catalysis (Weisse, Keul, & Höcker, 2001); (Zamani & Izadi, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYJUVZFLCNBPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333328 |
Source
|
Record name | [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid | |
CAS RN |
117309-49-6 |
Source
|
Record name | [(4-Fluorobenzene-1-sulfonyl)amino](phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117309-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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